Acetophenone-alpha,alpha,alpha-d3

描述

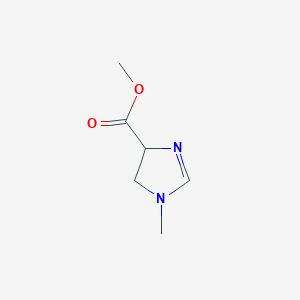

Acetophenone-alpha,alpha,alpha-d3 is a deuterated compound that is closely related to acetophenone, a compound with a rich photochemistry and diverse applications in organic synthesis. Acetophenone itself is known for its ability to undergo various chemical reactions and form complexes with other molecules, as well as its use in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of acetophenone derivatives can be achieved through various methods. For instance, the electrochemical reduction of acetophenone in the presence of cyclodextrins leads to the formation of dimers, with the structures determined to be similar to those obtained in aqueous basic medium . Additionally, a novel method for the synthesis of α-chloroacetophenone using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) has been described, which is effective for substituted acetophenones . Furthermore, the synthesis of a photochemically active bifunctional reagent for the cross-linking of biopolymers has been achieved by a series of reactions starting from 3,5-dinitrobenzoyl chloride and leading to 5-azido-3-nitro-ω-bromo-acetophenone .

Molecular Structure Analysis

The molecular structure of acetophenone and its derivatives has been extensively studied. PM3 molecular orbital calculations have been performed on the complexation of α-cyclodextrin with acetophenone, revealing the preferred orientation of the acetyl group near the secondary hydroxyl rim of the cyclodextrin cavity . Structural studies using X-ray powder diffraction have been conducted on o-hydroxyacetophenone derivatives, highlighting the interplay of weak intermolecular interactions in their crystal packing . Additionally, rotational studies on acetophenone and its monohydrate have provided an accurate structural description of the carbon skeleton and the nature of non-covalent interactions in the complex .

Chemical Reactions Analysis

Acetophenone is involved in various chemical reactions. The photochemical generation of triplet acetophenone has been theoretically studied, showing that excitation to different singlet excited states leads to distinct photochemical outcomes . The asymmetric hydrogenation of acetophenone by chiral catalysts has been unraveled, revealing that the hydride transfer is enantio- and rate-determining, and that the catalytic cycle does not involve certain previously suggested intermediates . Acetophenone has also been utilized in the synthesis of many heterocyclic compounds, demonstrating its versatility as a synthon in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives have been characterized through various spectroscopic techniques. Infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, have been used to study the structural and vibrational properties of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone . These studies provide insights into the electronic delocalization and topological properties of electronic charge density in the molecules.

科学研究应用

Applications in Catalysis and Synthesis

Acetophenone and its derivatives are pivotal in the field of catalysis and organic synthesis. A review by Nandanwar et al. (2021) on the selective production of acetophenone from the oxidation of ethylbenzene over heterogeneous catalysts highlights the environmental and economic benefits of utilizing acetophenone in the production of alcohol, aldehydes, resins, esters, fragrances, and pharmaceuticals. The study discusses various catalysts, including transition metal nanoparticles and carbon nanotubes, emphasizing the role of acetophenone in developing sustainable chemical processes Nandanwar, Rathod, Bansal, & Bokade, 2021.

Pharmaceutical Research

In pharmaceutical research, derivatives of acetophenone, such as paeonol (2-hydroxy-4-methoxy acetophenone), have been studied for their pharmacological activities. A review by Wang et al. (2020) on paeonol derivatives examines their antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. This highlights the potential of acetophenone derivatives in developing new therapeutic agents Wang, Wu, Chu, Wu, & Sun, 2020.

Environmental Impact Studies

Acetophenone and its derivatives are also of interest in environmental studies. Kim and Choi (2014) conducted a mini-review on benzophenone-3, a common component in organic sunscreen products, to understand its environmental occurrence, toxic effects, and ecological risks. While benzophenone-3 is structurally different from acetophenone-alpha,alpha,alpha-d3, this study underscores the importance of evaluating the environmental impact of chemical derivatives, including those related to acetophenone Kim & Choi, 2014.

属性

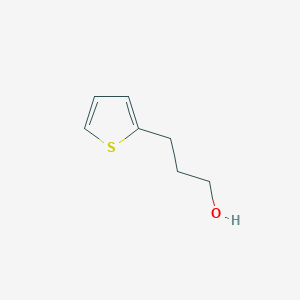

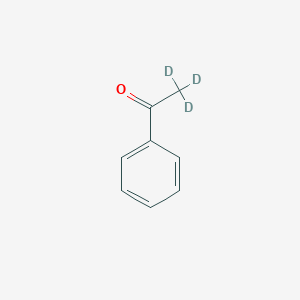

IUPAC Name |

2,2,2-trideuterio-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169976 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetophenone-alpha,alpha,alpha-d3 | |

CAS RN |

17537-31-4 | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone-alpha,alpha,alpha-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17537-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。